molecular formula C12H14INO3 B14899001 3-(n-Ethyl-2-iodobenzamido)propanoic acid

3-(n-Ethyl-2-iodobenzamido)propanoic acid

Cat. No.: B14899001
M. Wt: 347.15 g/mol
InChI Key: MWBOKKKKVGIUSX-UHFFFAOYSA-N
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Description

3-(n-Ethyl-2-iodobenzamido)propanoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, an iodine atom, and a propanoic acid moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-Ethyl-2-iodobenzamido)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-iodobenzoic acid.

    Amidation: The 2-iodobenzoic acid is then reacted with ethylamine to form 2-iodobenzamide.

    Alkylation: The 2-iodobenzamide is subsequently alkylated with 3-bromopropanoic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include ethylamine, 2-iodobenzoic acid, and 3-bromopropanoic acid, with solvents such as dichloromethane or ethanol.

Chemical Reactions Analysis

Types of Reactions

3-(n-Ethyl-2-iodobenzamido)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-(n-Ethyl-2-iodobenzamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(n-Ethyl-2-iodobenzamido)propanoic acid involves its interaction with specific molecular targets. The iodine atom and the benzamide structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzamide: Lacks the ethyl and propanoic acid groups.

    3-(n-Ethylbenzamido)propanoic acid: Lacks the iodine atom.

    3-(n-Methyl-2-iodobenzamido)propanoic acid: Contains a methyl group instead of an ethyl group.

Uniqueness

3-(n-Ethyl-2-iodobenzamido)propanoic acid is unique due to the presence of both an iodine atom and an ethyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14INO3

Molecular Weight

347.15 g/mol

IUPAC Name

3-[ethyl-(2-iodobenzoyl)amino]propanoic acid

InChI

InChI=1S/C12H14INO3/c1-2-14(8-7-11(15)16)12(17)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,15,16)

InChI Key

MWBOKKKKVGIUSX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)O)C(=O)C1=CC=CC=C1I

Origin of Product

United States

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